molecular formula C12H18O2 B079383 2-Methoxy-6-pentylphenol CAS No. 15116-11-7

2-Methoxy-6-pentylphenol

Cat. No. B079383
CAS RN: 15116-11-7
M. Wt: 194.27 g/mol
InChI Key: OVNBWAHFGNZZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-6-pentylphenol” is a chemical compound . Its molecular weight is 194.27012 and its molecular formula is C12H18O2 .


Synthesis Analysis

Phenol derivatives, such as “2-Methoxy-6-pentylphenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with innovative synthetic methods allowing for the preparation of complex m-aryloxy phenols with functional groups .


Molecular Structure Analysis

The molecular structure of phenolic compounds can be determined using various techniques such as X-ray diffraction (XRD) and sophisticated computational methodologies . The globularity value indicates the degree of sphericity of the structure, while the a sphericity value suggests the degree of asymmetry in its shape .


Chemical Reactions Analysis

The chemical reactions of phenolic compounds can be complex and can be affected by various factors such as the presence of other food components and the conditions of the baking technologies in the bakery and biscuit industry . The analysis of these reactions can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenolic compounds can be determined using various techniques. These properties play an important role in determining the toxicity of a material .

Scientific Research Applications

  • Proxies for Terrestrial Biomass : Methoxyphenols like 2-Methoxy-6-pentylphenol are used as proxies for terrestrial biomass, particularly in studies examining the chemical changes in lignin during hydrothermal alteration. Pyrolysis of similar compounds, such as 2-methoxyphenol, resulted in products like 1,2-dihydroxybenzene, 2-methylphenol, and phenol, indicating potential applications in biomass conversion studies (Vane & Abbott, 1999).

  • Total Synthesis of Natural Products : The compound has been utilized in the synthesis of natural products such as penicillones. For example, the first total syntheses of penicillones A and B were achieved from a related compound, 2-methoxy-4,6-dimethylphenol, indicating the utility of methoxyphenols in complex organic syntheses (Hsu & Liao, 2007).

  • Biosynthesis of Biological Compounds : 2-Methoxy-6-n-alkyl-1,4-benzoquinones, similar to 2-Methoxy-6-pentylphenol, have been found in plants and seeds with notable biological activities. The biosynthesis of these compounds, including primin (an n-pentyl derivative), was explored through radioactively labeled precursors, shedding light on natural product synthesis and potential medicinal applications (Horper & Marner, 1996).

  • Chemical and Structural Analysis : Studies involving similar methoxyacetophenone compounds have been conducted to understand their molecular structures, vibrational frequencies, and chemical behaviors. These investigations provide insights into the chemical properties and potential applications of methoxyphenol derivatives in various fields (Arjunan et al., 2014).

  • Environmental Studies : Investigations into the dietary exposure to phenolic and methoxylated organohalogen contaminants have been conducted. This research helps understand the environmental impact and human exposure to such compounds, which could include methoxyphenol derivatives (Fujii et al., 2014).

  • Corrosion Inhibition : Studies on spirocyclopropane derivatives, which may include methoxy groups similar to 2-Methoxy-6-pentylphenol, have shown their effectiveness as corrosion inhibitors. This suggests potential applications of methoxyphenol derivatives in protecting metals against corrosion (Chafiq et al., 2020).

Safety And Hazards

The safety data sheet for 2-Methoxyphenol, a related compound, indicates that it is a combustible liquid that is harmful if swallowed and causes skin and eye irritation . It is recommended to use this compound only in a well-ventilated area and to avoid contact with skin and eyes .

Future Directions

Future research on “2-Methoxy-6-pentylphenol” and similar compounds could focus on further understanding their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds and to develop effective treatment strategies for their potential toxic effects .

properties

IUPAC Name

2-methoxy-6-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBWAHFGNZZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471314
Record name 2-Methoxy-6-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-pentylphenol

CAS RN

15116-11-7
Record name 2-Methoxy-6-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-pentylphenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-pentylphenol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-pentylphenol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-pentylphenol
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-pentylphenol
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-pentylphenol

Citations

For This Compound
5
Citations
CJ Davis, TE Hurst, AM Jacob… - The Journal of Organic …, 2005 - ACS Publications
… 2-Methoxy-6-pentylphenol (12b). A solution of 2-methoxy-6-pent-2-enylphenol (11b) (0.102 … To a solution of 2-methoxy-6-pentylphenol (12b) (0.038 g, 0.20 mmol) in acetone (12 mL) …
Number of citations: 69 pubs.acs.org
M Sisa, M Dvorakova, V Temml, V Jarosova… - European Journal of …, 2020 - Elsevier
… The hydroxyl group was then protected as methoxymethylether giving compound 9, which was next submitted to alkylation giving 2-methoxy-6-pentylphenol 10 in 87% yield. In this case…
Number of citations: 10 www.sciencedirect.com
T Kaur - 2013 - dspace.ncl.res.in
Nature, produces hundreds of compounds through a variety of biogenetic pathways and quite a few of them have attracted the synthetic organic chemist’s attention due to their …
Number of citations: 0 dspace.ncl.res.in
RD Larsen Jr - 1982 - search.proquest.com
… The skin allergen primin, 2-methoxy-6-pentyl-p-benzoquinone, was synthesized with this method in 80% yield from 2-methoxy-6-pentylphenol. Similarly, 2,6-dimethylaniline was …
Number of citations: 2 search.proquest.com
AK Bhattacharya, T Kaur, KN Ganesh - Synthesis, 2010 - thieme-connect.com
The biologically active natural product, primin and its water-soluble acid analogue, primin acid are prepared in 34% and 25% overall yields, respectively, from a common intermediate …
Number of citations: 5 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.